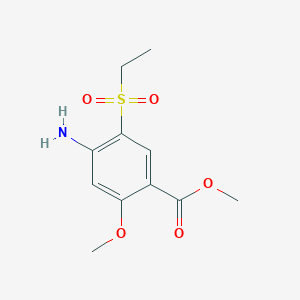

Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5S/c1-4-18(14,15)10-5-7(11(13)17-3)9(16-2)6-8(10)12/h5-6H,4,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWJVKZAKHIKRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512653 | |

| Record name | Methyl 4-amino-5-(ethanesulfonyl)-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80036-89-1 | |

| Record name | Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80036-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-amino-5-(ethanesulfonyl)-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Physical and chemical properties of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate"

An In-Depth Technical Guide to Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with CAS number 80036-89-1, is a crucial chemical intermediate in the pharmaceutical industry.[1] Its primary significance lies in its role as a key building block in the synthesis of Amisulpride, an atypical antipsychotic medication used in the treatment of schizophrenia.[2][3] A thorough understanding of its physical and chemical properties is paramount for process optimization, quality control, and the development of safe and efficient manufacturing protocols. This guide provides a comprehensive overview of this compound, grounded in established scientific principles and experimental insights.

Chemical and Physical Properties

The molecular structure of this compound features a substituted benzene ring with an amino group, a methoxy group, a methyl ester, and an ethylsulfonyl group. These functional groups dictate its chemical reactivity and physical characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C11H15NO5S | [4][5] |

| Molecular Weight | 273.31 g/mol | [4][5] |

| Appearance | Solid | [1] |

| Density | 1.289 ± 0.06 g/cm³ (Predicted) | [6] |

| Boiling Point | 514.5 ± 50.0 °C at 760 mmHg (Predicted) | [6] |

| Flash Point | 265 °C | [1][6] |

| pKa | -2.97 ± 0.13 (Predicted) | [6] |

| Refractive Index | 1.534 | [1][6] |

| Vapor Pressure | 1.07E-10 mmHg at 25°C | [6] |

| Solubility | Inferred to be soluble in polar organic solvents like methanol and ethanol, with limited solubility in water. | [7][8] |

Spectral Data (Predicted)

As of the latest review, experimental spectral data for this compound is not widely available in public databases. However, based on its chemical structure, the following spectral characteristics can be predicted.

Predicted ¹H NMR Spectrum

-

Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-8.0 ppm). The proton on the carbon between the methoxy and amino groups and the proton on the carbon between the amino and ethylsulfonyl groups will appear as distinct singlets due to the lack of adjacent protons.

-

Methoxy Group: A singlet at approximately δ 3.8-4.0 ppm, corresponding to the three protons of the -OCH₃ group.

-

Methyl Ester Group: A singlet around δ 3.7-3.9 ppm, representing the three protons of the -COOCH₃ group.

-

Amino Group: A broad singlet in the region of δ 4.0-5.0 ppm for the two -NH₂ protons. The chemical shift can vary depending on the solvent and concentration.

-

Ethylsulfonyl Group: A quartet at approximately δ 3.1-3.3 ppm for the two methylene protons (-CH₂-) and a triplet around δ 1.2-1.4 ppm for the three methyl protons (-CH₃).

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum would show 11 distinct signals corresponding to each carbon atom in the molecule. Key predicted chemical shifts include:

-

Carbonyl Carbon: In the range of 165-170 ppm.

-

Aromatic Carbons: Between 110-160 ppm.

-

Methoxy and Methyl Ester Carbons: Around 50-60 ppm.

-

Ethylsulfonyl Carbons: The methylene carbon at approximately 45-55 ppm and the methyl carbon at 10-15 ppm.

Predicted FTIR Spectrum

The infrared spectrum is expected to show characteristic absorption bands for its functional groups:

-

N-H Stretch (Amino group): Two bands in the region of 3300-3500 cm⁻¹.

-

C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.[6]

-

C-H Stretch (Aliphatic): Medium to strong bands below 3000 cm⁻¹.[6]

-

C=O Stretch (Ester): A strong absorption band around 1700-1730 cm⁻¹.

-

S=O Stretch (Sulfonyl group): Two strong bands, typically around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹.

-

C-O Stretch (Ester and Ether): In the fingerprint region, between 1000-1300 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ range.[8]

Predicted Mass Spectrum Fragmentation

In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z = 273. Key fragmentation patterns would likely involve:

-

Loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment at m/z = 242.

-

Cleavage of the ethyl group from the sulfonyl moiety, leading to a fragment at m/z = 244.

-

The formation of a stable benzoyl cation through cleavage of the ester group.[9][10]

Synthesis Protocol

A common and efficient method for the synthesis of this compound involves the oxidation of its thioether precursor, methyl 4-amino-5-(ethylthio)-2-methoxybenzoate.[11]

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve methyl 4-amino-5-(ethylthio)-2-methoxybenzoate in a solvent such as isopropanol. Add a catalytic amount of sodium tungstate.

-

Oxidation: While maintaining the temperature at 40-45°C, slowly add 30% hydrogen peroxide to the reaction mixture. The use of hydrogen peroxide as an oxidizing agent is effective and environmentally friendly, producing water as a byproduct. Sodium tungstate acts as a catalyst to facilitate the oxidation of the thioether to the sulfone.[11][12]

-

Reaction Monitoring: Stir the mixture for 3-4 hours at 40-45°C.[12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: After completion of the reaction, cool the mixture and quench any excess hydrogen peroxide by adding a solution of sodium thiosulfate.

-

Work-up and Isolation: The product can be isolated through standard work-up procedures, which may include extraction and crystallization to yield the final product with high purity.

Application in Amisulpride Synthesis

This compound is a pivotal intermediate in the synthesis of Amisulpride. The subsequent step in the synthesis involves the amidation of the methyl ester group. This is typically achieved by reacting the intermediate with 2-(aminomethyl)-1-ethylpyrrolidine. This reaction forms the final amide bond, completing the synthesis of the Amisulpride molecule. The purity of the intermediate is critical as it directly influences the purity and yield of the final Active Pharmaceutical Ingredient (API).[3]

Analytical Methods: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound.[13]

Typical HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent, such as a gradient of water and methanol or acetonitrile. A typical mobile phase composition could be a 70:30 mixture of water and methanol.[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection: UV detection at 240 nm.[9]

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

-

Injection Volume: 5-20 µL.

-

Sample Preparation: Accurately weigh the sample and dissolve it in a suitable diluent (e.g., the mobile phase) to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

Rationale for Method Choices:

-

A C18 column is chosen for its versatility in separating moderately polar compounds.

-

The mobile phase composition is selected to achieve good resolution between the main peak and any potential impurities.

-

UV detection at 240 nm is based on the chromophoric nature of the substituted benzene ring.

Safety and Handling

This compound is classified as an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If on skin, wash with soap and water. If inhaled, move to fresh air.

Conclusion

This compound is a compound of significant interest in pharmaceutical synthesis. A comprehensive understanding of its properties, synthesis, and analysis is essential for its effective and safe utilization. This guide provides a foundational resource for professionals working with this important intermediate, enabling them to navigate the complexities of its application in drug development and manufacturing.

References

- 1. Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate CAS 80036-89-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. innospk.com [innospk.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pharmtech.com [pharmtech.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. researchgate.net [researchgate.net]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. nbinno.com [nbinno.com]

- 12. 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 13. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

An In-depth Technical Guide to Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate, a key chemical intermediate in the synthesis of the atypical antipsychotic drug, Amisulpride. This document delves into the compound's nomenclature, physicochemical properties, synthesis methodologies, and its critical role in pharmaceutical manufacturing. Detailed experimental protocols and analytical procedures are presented to equip researchers and drug development professionals with the necessary knowledge for its effective handling, synthesis, and quality control.

Introduction and Nomenclature

This compound is a substituted benzoic acid derivative of significant interest in the pharmaceutical industry. Its primary importance lies in its role as a precursor for the synthesis of Amisulpride, a selective dopamine D2/D3 receptor antagonist used in the treatment of schizophrenia and dysthymia.[1][2][3] Understanding the various synonyms and identifiers for this compound is crucial for navigating scientific literature and chemical databases.

Synonyms and Identifiers:

This compound is known by several names, which can often be a source of confusion. The following table consolidates its most common synonyms and registry numbers for clarity.

| Identifier Type | Identifier | Source |

| IUPAC Name | This compound | |

| CAS Number | 80036-89-1 | [4][5][6] |

| EINECS Number | 616-818-1 | [4][6] |

| Synonym | 2-Methoxy-4-amino-5-ethylsulphonyl benzoic acid methyl ester | [4] |

| Synonym | 2-methoxyl-4-amino-5-ethylsulfonyl methyl benzoate | [4][7] |

| Synonym | Amisulpride Impurity 5 | [5] |

| Synonym | 2-methoxy-4-amino-5-ethysulfonyl benzoic acid methyl ester | [5][6] |

| Synonym | 2-methoxyl-4-amine-5-ethylsulfonyl methyl benzoate | [5][6] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and use in synthetic procedures.

| Property | Value | Source |

| Molecular Formula | C11H15NO5S | [4][6] |

| Molecular Weight | 273.31 g/mol | [4][6] |

| Appearance | Solid | [5] |

| Density | 1.289 g/cm³ | [5][7] |

| Boiling Point | 514.5 °C at 760 mmHg | [5][7] |

| Flash Point | 265 °C | [5][7] |

| Refractive Index | 1.534 | [5] |

| Vapor Pressure | 1.07E-10 mmHg at 25°C | [7] |

Synthesis Methodologies

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. Several synthetic routes have been described in the literature, with a common strategy involving the halogenation of a protected aniline derivative followed by nucleophilic substitution with an ethylsulfinate salt.[8][9][10]

A general synthetic pathway is outlined below:

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a synthesized representation based on methodologies described in the patent literature.[8][9][10]

Step 1: Acetylation of Methyl 4-amino-2-methoxybenzoate

-

To a solution of Methyl 4-amino-2-methoxybenzoate in a suitable solvent (e.g., dichloromethane), add acetic anhydride and a catalytic amount of a base (e.g., pyridine).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or HPLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 4-acetamido-2-methoxybenzoate.

Step 2: Halogenation of Methyl 4-acetamido-2-methoxybenzoate

-

Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane).

-

Cool the solution to 0-5 °C.

-

Slowly add a halogenating agent (e.g., chlorine gas or bromine) while maintaining the temperature.[8][9]

-

Monitor the reaction by TLC or HPLC. Once the starting material is consumed, concentrate the reaction mixture to obtain the crude halogenated intermediate.

Step 3: Condensation with Sodium Ethanesulfinate

-

To a solution of the halogenated intermediate in a polar aprotic solvent (e.g., DMF), add sodium ethanesulfinate and a copper catalyst (e.g., cuprous oxide or cuprous chloride).[8][9]

-

Heat the reaction mixture to 65-80 °C and stir for several hours.[8]

-

Monitor the reaction progress. Upon completion, cool the mixture and pour it into water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain Methyl 4-acetamido-5-(ethylsulfonyl)-2-methoxybenzoate.

Step 4: Deacetylation

-

Suspend the product from Step 3 in a mixture of an alcohol (e.g., methanol) and an aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

-

Heat the mixture to reflux until the deacetylation is complete.

-

Cool the reaction mixture and neutralize with a base or acid to precipitate the final product, this compound.

-

Filter the solid, wash with water, and dry. The product can be further purified by recrystallization.

Role in Drug Development: The Synthesis of Amisulpride

The primary application of this compound is as a crucial building block in the synthesis of Amisulpride.[2][3][11] The synthesis involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amidation.

Caption: Synthesis of Amisulpride from this compound.

The intermediate, 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (also known as Amisulpride acid), is formed via hydrolysis of the methyl ester, typically using a base like sodium hydroxide followed by acidification.[11][12][13][14] This carboxylic acid is then coupled with [(2RS)-1-ethylpyrrolidin-2-yl]methanamine to form the final active pharmaceutical ingredient, Amisulpride.[15][16][17]

Analytical Methods and Quality Control

Ensuring the purity and identity of this compound is paramount in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing purity and quantifying impurities.[9][18]

Typical HPLC Method Parameters:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile and water (with a pH modifier like formic acid or a buffer)

-

Detection: UV at a suitable wavelength (e.g., 240 nm)[9]

-

Flow Rate: 1.0 mL/min[9]

Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used for structural elucidation and confirmation.[16][19]

Safety and Handling

This compound is classified as an irritant.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[4] In case of contact with skin or eyes, rinse immediately with plenty of water.[4]

Conclusion

This compound is a compound of significant industrial importance, primarily serving as a key intermediate in the synthesis of the antipsychotic drug Amisulpride. A thorough understanding of its nomenclature, properties, synthesis, and analytical methods is essential for researchers and professionals in the field of drug development and manufacturing. The methodologies and information presented in this guide aim to provide a solid foundation for the effective and safe utilization of this important chemical entity.

References

- 1. Amisulpride - Wikipedia [en.wikipedia.org]

- 2. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Safety Data Sheet [chemicalbook.com]

- 5. Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate CAS 80036-89-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate price,buy Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - chemicalbook [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. eureka.patsnap.com [eureka.patsnap.com]

- 9. CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents [patents.google.com]

- 10. eureka.patsnap.com [eureka.patsnap.com]

- 11. nbinno.com [nbinno.com]

- 12. 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 13. Reliable Chemical Trading Partner, Professional 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid Supply [methylbenzoate-benzoicacid.com]

- 14. 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid | 71675-87-1 [chemicalbook.com]

- 15. Amisulpride EP Impurity A | CAS No. 26116-12-1 | | SynZeal [synzeal.com]

- 16. synthinkchemicals.com [synthinkchemicals.com]

- 17. veeprho.com [veeprho.com]

- 18. Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - SRIRAMCHEM [sriramchem.com]

- 19. Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid | Semantic Scholar [semanticscholar.org]

Foreword: Beyond the Reagent Bottle

In the landscape of medicinal chemistry and drug development, certain molecules, while not therapeutic agents themselves, represent critical junctures in the synthesis of life-changing pharmaceuticals. They are the unsung heroes of the synthetic route, meticulously designed and optimized to ensure the efficient and pure production of the final active pharmaceutical ingredient (API). Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate (CAS No: 80036-89-1) is a paramount example of such a molecule.[1][2] Its story is intrinsically linked to the development of Amisulpride, a significant second-generation atypical antipsychotic.

This guide eschews a simple recitation of facts. Instead, it serves as an in-depth exploration for the practicing researcher and drug development professional. We will delve into the core utility of this compound, dissect its synthesis with an emphasis on chemical logic, and provide the contextual and practical knowledge necessary for its application in a research setting. Our focus will be on the causality behind the chemistry—the "why" that transforms a synthetic procedure into a robust and reliable scientific method.

Core Application: The Architectural Scaffold for Amisulpride

The principal and most extensively documented application of this compound is its role as a high-purity, advanced intermediate in the synthesis of Amisulpride (CAS: 71675-85-9).[3] Amisulpride is a substituted benzamide derivative with a unique pharmacological profile that has established it as a first-line treatment for schizophrenia and dysthymia in many parts of the world.[4][5]

To appreciate the importance of the intermediate, one must first understand the therapeutic target.

The Pharmacological Significance of Amisulpride

Amisulpride functions as a highly selective dopamine D₂ and D₃ receptor antagonist.[6] Its clinical efficacy is distinguished by a remarkable dose-dependent dual action:

-

At Low Doses (approx. 50-300 mg/day): It preferentially blocks presynaptic D₂/D₃ autoreceptors.[7] These autoreceptors normally act as a negative feedback mechanism, inhibiting dopamine release. By blocking them, amisulpride paradoxically increases dopaminergic transmission in the prefrontal cortex.[4] This mechanism is believed to be responsible for its efficacy against the negative symptoms of schizophrenia (e.g., apathy, social withdrawal) and its antidepressant effects in dysthymia.[7]

-

At High Doses (approx. 400-1200 mg/day): Amisulpride acts as a potent antagonist on postsynaptic D₂/D₃ receptors, particularly in the limbic system.[7] This action inhibits dopaminergic hyperactivity, which is the cornerstone of its efficacy against the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[4]

This selective, dual-action profile, with minimal affinity for serotonergic, adrenergic, or histaminergic receptors, gives amisulpride its "atypical" status and a favorable side-effect profile compared to older antipsychotics.[6] The precise arrangement of the functional groups on the this compound scaffold is essential for achieving this specific pharmacological activity in the final Amisulpride molecule.

Structural Role of the Intermediate

This compound provides the core substituted benzamide structure. Each substituent plays a critical role:

-

4-Amino Group: This is the reactive site for the final condensation step, where the ethyl-pyrrolidinyl side chain is attached to form the amide bond of Amisulpride.

-

5-Ethylsulfonyl Group: This powerful electron-withdrawing group is crucial for modulating the electronic properties of the aromatic ring and contributes significantly to the binding affinity and selectivity of Amisulpride for the D₂/D₃ receptors.

-

2-Methoxy Group: This group influences the conformation of the molecule and its metabolic stability.

-

Methyl Ester: This group serves as a protecting group for the carboxylic acid, which is later converted to the primary amide of Amisulpride.

The purity of this intermediate is paramount; any impurities, such as isomers or related substances, can carry through to the final API, potentially affecting its safety, efficacy, and regulatory compliance.[5][8][9]

Synthesis and Mechanistic Insights

Several synthetic routes to this compound and its parent carboxylic acid have been reported, primarily in patent literature.[10] The choice of a specific route in a research or industrial setting depends on factors like starting material cost, scalability, safety, and achievable purity. Below, we outline a common, illustrative pathway and provide a detailed experimental protocol.

A Common Synthetic Pathway

A frequently cited approach involves the halogenation of an acetyl-protected aminobenzoate, followed by nucleophilic substitution with an ethylsulfinate salt, and subsequent deprotection.

References

- 1. Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate CAS 80036-89-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate | 80036-89-1 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. Amisulpride, an unusual "atypical" antipsychotic: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amisulpride: a review of its use in the management of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amisulpride Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 9. veeprho.com [veeprho.com]

- 10. CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents [patents.google.com]

Spectroscopic Profile of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate (CAS No: 80036-89-1). As a key intermediate and a known impurity in the synthesis of the atypical antipsychotic drug Amisulpride, a thorough understanding of its spectroscopic signature is critical for researchers, scientists, and professionals in drug development and quality control.[1] This document synthesizes fundamental chemical properties with an in-depth, theoretical analysis of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data. The presented data is based on established spectroscopic principles and predicted values due to the limited availability of public experimental spectra. This guide aims to serve as a valuable reference for the identification, characterization, and purity assessment of this compound.

Introduction

This compound is a substituted aromatic compound with the molecular formula C₁₁H₁₅NO₅S and a molecular weight of 273.31 g/mol .[2][3] Its structure, featuring a highly substituted benzene ring, incorporates several key functional groups: an amino group, an ethylsulfonyl group, a methoxy group, and a methyl ester. These functionalities impart distinct and predictable spectroscopic properties, which are essential for its unambiguous identification and for monitoring its presence in synthetic pathways. The compound is recognized as "Amisulpride Impurity 5" and is a useful research chemical.[1]

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 2-Methoxy-4-amino-5-ethylsulphonyl benzoic acid methyl ester, Amisulpride Impurity 5[1]

-

CAS Number: 80036-89-1[4]

-

Molecular Formula: C₁₁H₁₅NO₅S[2]

-

Molecular Weight: 273.31[2]

-

Appearance: Predicted to be a solid[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl, methoxy, and methyl ester groups. The chemical shifts are influenced by the electronic effects of the various substituents on the benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (C6-H) | ~7.8 | s | 1H |

| Aromatic H (C3-H) | ~6.5 | s | 1H |

| -NH₂ | ~4.5 | br s | 2H |

| -OCH₃ (ester) | ~3.9 | s | 3H |

| -OCH₃ (ring) | ~3.8 | s | 3H |

| -SO₂-CH₂ -CH₃ | ~3.2 | q | 2H |

| -SO₂-CH₂-CH₃ | ~1.2 | t | 3H |

Causality of Experimental Choices: The choice of a standard deuterated solvent like CDCl₃ or DMSO-d₆ is crucial. DMSO-d₆ would be particularly useful for observing the exchangeable -NH₂ protons. The predicted chemical shifts are based on the strong electron-withdrawing nature of the sulfonyl and ester groups and the electron-donating effects of the amino and methoxy groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~168 |

| C4 (aromatic, C-NH₂) | ~150 |

| C2 (aromatic, C-OCH₃) | ~155 |

| C5 (aromatic, C-SO₂) | ~125 |

| C1 (aromatic, C-COOCH₃) | ~115 |

| C6 (aromatic, C-H) | ~130 |

| C3 (aromatic, C-H) | ~100 |

| -OC H₃ (ester) | ~52 |

| -OC H₃ (ring) | ~56 |

| -SO₂-C H₂-CH₃ | ~50 |

| -SO₂-CH₂-C H₃ | ~8 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amino) | 3400-3300 | Medium, sharp (doublet) |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C=O stretch (ester) | 1725-1705 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium |

| S=O stretch (sulfonyl) | 1350-1300 and 1160-1120 | Strong |

| C-O stretch (ester/ether) | 1300-1000 | Strong |

Self-Validating Protocol: A well-defined protocol for IR analysis would involve preparing a KBr pellet or a mull of the solid sample to obtain a high-resolution spectrum. The presence of sharp, distinct peaks in the predicted regions would validate the presence of the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to significant fragmentation.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 273.

-

Key Fragmentation Patterns:

-

Loss of the methyl group from the ester (-CH₃) leading to a peak at m/z = 258.

-

Loss of the methoxy group from the ester (-OCH₃) resulting in a peak at m/z = 242.

-

Loss of the ethyl group from the sulfonyl moiety (-CH₂CH₃) giving a peak at m/z = 244.

-

Cleavage of the C-S bond with the loss of the ethylsulfonyl radical (•SO₂CH₂CH₃) could also be a possible fragmentation pathway.

-

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

UV-Vis Spectroscopy

The UV-Vis spectrum is expected to show absorption bands characteristic of a substituted benzene ring. The presence of the amino, methoxy, and carbonyl groups, which act as chromophores and auxochromes, will influence the position and intensity of these bands.

-

Expected λmax: Two main absorption bands are predicted in the UV region:

-

A strong absorption band around 240-260 nm.

-

A weaker absorption band at a longer wavelength, likely around 300-320 nm, due to the extended conjugation and the presence of the amino group.

-

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Caption: General Workflow for NMR Analysis.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., direct infusion for ESI or a GC/LC inlet for EI).

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

References

Solubility Profile of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate in Common Laboratory Solvents

An In-Depth Technical Guide for Development Professionals

Abstract

Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate (CAS No. 80036-89-1) is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably Amisulpride.[1][2][3] A comprehensive understanding of its solubility profile across a range of common laboratory solvents is fundamental for optimizing reaction conditions, developing robust purification strategies, and designing suitable formulations. This technical guide provides a framework for determining and interpreting the equilibrium solubility of this compound. It outlines the gold-standard shake-flask methodology, discusses critical experimental parameters, details a reliable analytical quantification technique using HPLC-UV, and offers insights into the practical application of the resulting solubility data. This document is intended to serve as a practical resource for researchers, chemists, and formulation scientists in the pharmaceutical industry.

Introduction: The Significance of Solubility Profiling

In pharmaceutical development, the physical and chemical properties of an API or its intermediates dictate the efficiency and scalability of the manufacturing process. This compound, also known as Amisulpride Impurity 5, is a pivotal building block whose behavior in various solvents directly impacts process chemistry and product purity.[1]

A detailed solubility profile is not merely academic; it is a critical dataset with profound practical implications:

-

Process Chemistry: Selecting an appropriate reaction solvent requires the starting materials to be sufficiently soluble under the desired reaction conditions.

-

Purification and Crystallization: The success of crystallization, a crucial step for achieving high purity, relies on identifying a solvent in which the compound has high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures. Conversely, an "anti-solvent" in which the compound is poorly soluble is often required to induce precipitation.

-

Formulation Development: For downstream applications, understanding solubility in various excipients and solvent systems is essential for creating stable and bioavailable drug products.

-

Analytical Method Development: Preparing stock solutions and standards for analytical techniques like HPLC requires knowledge of suitable solvents that can dissolve the compound at the desired concentration.

This guide provides the theoretical grounding and practical protocols necessary to generate a reliable and reproducible solubility profile for this compound.

Physicochemical Properties of the Compound

Before embarking on experimental studies, a review of the known physicochemical properties of the target compound is essential. These properties provide the foundational context for its expected behavior.

| Property | Value | Source |

| CAS Number | 80036-89-1 | [1] |

| Molecular Formula | C₁₁H₁₅NO₅S | [3][4][5] |

| Molecular Weight | 273.31 g/mol | [2][3][5] |

| Appearance | Solid | [1] |

| Density | ~1.289 g/cm³ | [1][2][4] |

| Boiling Point | 514.5 °C at 760 mmHg | [1] |

| Flash Point | 265 °C | [1] |

| Synonyms | Amisulpride Impurity 5; 2-methoxy-4-amino-5-ethysulfonyl benzoic acid methyl ester | [1][4] |

Guiding Principles: Predicting Solubility Behavior

The molecular structure of this compound contains several functional groups that govern its interaction with different solvents: an aromatic amine (-NH₂), an ethylsulfonyl (-SO₂Et), a methoxy ether (-OCH₃), and a methyl ester (-COOCH₃).

The principle of "like dissolves like" provides a strong predictive framework:

-

Polar Solvents (e.g., Water, Methanol, Ethanol): The presence of the amine and sulfonyl groups, which can participate in hydrogen bonding, suggests potential solubility in polar protic solvents. The ester and ether groups also contribute to the overall polarity.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): These solvents can engage in dipole-dipole interactions. The polar nature of the sulfonyl and ester groups suggests that solubility in these solvents is likely.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The molecule's significant polarity, owing to the multiple heteroatoms and polar functional groups, predicts that solubility will be limited in nonpolar solvents.

The following diagram illustrates the logical relationship between solvent properties and the anticipated solubility of the compound.

Caption: Logical flow from solvent class to predicted solubility.

Experimental Determination of Equilibrium Solubility

To move from prediction to quantification, a robust experimental method is required. The saturation shake-flask (SSF) method is the universally recognized gold standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic equilibrium state.[6]

Principle of the Shake-Flask Method

The core principle involves adding an excess amount of the solid compound to a known volume of the solvent.[7] The resulting suspension is agitated at a constant temperature for a sufficient period to allow the dissolution process to reach equilibrium—the point at which the rate of dissolution equals the rate of precipitation. Once equilibrium is established, the undissolved solid is separated, and the concentration of the compound in the saturated supernatant is measured using a suitable analytical technique.[6]

Detailed Experimental Protocol: Shake-Flask Method

1. Preparation: a. Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of glass vials. The key is to ensure that a visible amount of solid remains undissolved at the end of the experiment. b. To each vial, add a precise volume (e.g., 1.0 mL) of a selected laboratory solvent (e.g., water, methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, DMSO, hexane, toluene).

2. Equilibration: a. Securely cap the vials to prevent solvent evaporation. b. Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled incubator, typically set at 25 °C (room temperature) or 37 °C (physiological temperature). c. Agitate the suspensions continuously. An equilibration time of 24 to 48 hours is standard for most pharmaceutical compounds to ensure thermodynamic equilibrium is reached.[8]

3. Phase Separation (Critical Step): a. After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the larger solid particles settle. b. The separation of the saturated liquid phase from the solid phase is crucial and must be done without altering the equilibrium. Centrifugation is the preferred method.[6] Centrifuge the vials at high speed (e.g., 14,000 rpm for 10-15 minutes). c. Alternative: Filtration using a syringe filter (e.g., 0.22 µm PTFE or PVDF) can be used, but care must be taken to ensure the compound does not adsorb to the filter membrane and that the filtration process does not cause temperature changes leading to precipitation.

4. Sample Preparation for Analysis: a. Carefully aspirate a known volume of the clear supernatant from the centrifuged vial. b. Dilute the supernatant with a suitable solvent (typically the mobile phase used for analysis) to a concentration that falls within the calibrated range of the analytical instrument. The dilution factor must be recorded accurately.

Experimental Workflow Diagram

The following diagram provides a visual representation of the shake-flask protocol.

Caption: Step-by-step workflow for the Shake-Flask solubility assay.

Analytical Quantification via HPLC-UV

An accurate and validated analytical method is required to determine the concentration of the dissolved compound in the supernatant. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is an ideal choice due to its specificity, sensitivity, and robustness.[9]

Protocol: HPLC-UV Quantification Method

1. Instrument and Conditions:

- System: HPLC with a UV/Vis or Photodiode Array (PDA) detector.

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid to ensure consistent peak shape). A starting point could be 60:40 Acetonitrile:Water.

- Flow Rate: 1.0 mL/min.

- Detection Wavelength: Determined by running a UV scan of a standard solution. A wavelength of maximum absorbance (λ-max), likely around 240 nm, should be used for quantification.[10]

- Injection Volume: 10 µL.

2. Calibration Curve: a. Prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble (e.g., acetonitrile or DMSO). b. Perform serial dilutions of the stock solution with the mobile phase to create a series of at least five calibration standards of known concentrations. c. Inject each standard into the HPLC system and record the corresponding peak area. d. Plot a calibration curve of peak area versus concentration and perform a linear regression. The curve should have a correlation coefficient (r²) of >0.999 for accuracy.

3. Sample Analysis: a. Inject the diluted supernatant samples prepared in Step 4.4 of the shake-flask protocol. b. Record the peak area for each sample. c. Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

4. Final Solubility Calculation:

- Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Data Presentation and Interpretation

The results of the solubility study should be compiled into a clear and concise table. This allows for easy comparison across different solvents and provides a valuable reference for future experimental design.

Solubility Data Summary Table

| Solvent Class | Solvent | Temperature (°C) | Equilibrium Solubility (mg/mL) |

| Polar Protic | Deionized Water | 25 | To be determined |

| Methanol | 25 | To be determined | |

| Ethanol | 25 | To be determined | |

| Polar Aprotic | Acetonitrile | 25 | To be determined |

| Acetone | 25 | To be determined | |

| Dimethyl Sulfoxide (DMSO) | 25 | To be determined | |

| Moderate Polarity | Ethyl Acetate | 25 | To be determined |

| Dichloromethane | 25 | To be determined | |

| Nonpolar | Toluene | 25 | To be determined |

| n-Hexane | 25 | To be determined |

Practical Interpretation of the Profile

-

High Solubility in Dichloromethane/Ethyl Acetate: Suggests these are good candidate solvents for carrying out chemical reactions or for use in chromatographic purification (as part of the mobile phase).

-

Low Solubility in Hexane/Water: Identifies these as potential anti-solvents. A high solubility in a solvent like ethanol followed by low solubility in water would make an ethanol/water system a prime candidate for recrystallization.

-

High Solubility in DMSO/Acetonitrile: Confirms these are excellent solvents for preparing highly concentrated stock solutions for biological screening or analytical standard preparation.

Conclusion

Establishing the solubility profile of this compound is a foundational activity that directly enables efficient process development and robust analytical control. The shake-flask method, while requiring careful execution, provides the most reliable and scientifically sound data for equilibrium solubility. When coupled with a validated analytical technique such as HPLC-UV, this approach yields a comprehensive dataset that is indispensable for chemists and formulation scientists. The protocols and principles outlined in this guide provide a self-validating framework for generating and applying this critical information in a pharmaceutical research and development setting.

References

- 1. Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate CAS 80036-89-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. veeprho.com [veeprho.com]

- 3. htsbiopharma.com [htsbiopharma.com]

- 4. chembk.com [chembk.com]

- 5. Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Safety Data Sheet [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. benchchem.com [benchchem.com]

- 10. CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents [patents.google.com]

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate

An In-Depth Exploration of its Discovery, Synthesis, and Pivotal Role in the Development of Amisulpride

Introduction

In the landscape of pharmaceutical sciences, the journey from a molecule's conception to its application as a therapeutic agent is often long and intricate. Central to this journey are the unsung heroes: the chemical intermediates. These molecules, while not the final active pharmaceutical ingredient (API), are critical building blocks whose efficient and reliable synthesis dictates the viability of the entire drug development process. Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate (CAS No. 80036-89-1) is a prime example of such a pivotal intermediate, inextricably linked to the development of the atypical antipsychotic drug, amisulpride. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of this important compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Context: A Tale Intertwined with Amisulpride

The discovery of this compound is not a standalone event but is deeply rooted in the research and development of the benzamide class of antipsychotic drugs. The true significance of this intermediate emerged with the work of the French pharmaceutical company Sanofi-Aventis (then Société d'Etudes Scientifiques et Industrielles de l'Ile-de-France) in the development of amisulpride.

Amisulpride was first described in the late 1970s and was introduced in the 1990s as a novel atypical antipsychotic.[1] Its unique pharmacological profile, acting as a selective antagonist at dopamine D2 and D3 receptors, necessitated a specific molecular architecture. The core of this architecture is the substituted benzamide scaffold, and this compound provided the essential functionalities in a strategic arrangement to build the final amisulpride molecule.

The "discovery" of this intermediate, therefore, can be viewed as a consequential step in the broader quest for more effective and better-tolerated treatments for schizophrenia. The development of scalable and efficient synthetic routes to this key intermediate was a critical hurdle that needed to be overcome to make the production of amisulpride feasible on an industrial scale.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical intermediate is fundamental for its handling, purification, and use in subsequent reactions. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 80036-89-1 | [2] |

| Molecular Formula | C₁₁H₁₅NO₅S | [2] |

| Molecular Weight | 273.31 g/mol | [2] |

| Appearance | Solid | |

| Boiling Point | 514.5 °C at 760 mmHg | |

| Density | 1.289 g/cm³ | |

| Flash Point | 265 °C | |

| Refractive Index | 1.534 |

Synthetic Routes and Methodologies

The synthesis of this compound has been approached through several strategic pathways. The choice of a particular route often depends on factors such as the availability of starting materials, desired purity, scalability, and cost-effectiveness. Below, we detail some of the prominent synthetic methodologies.

Route 1: Oxidation of a Thioether Precursor

This is one of the most common and direct methods for the synthesis of the target compound. It typically starts from methyl 4-amino-5-(ethylthio)-2-methoxybenzoate.

Reaction Scheme:

Workflow for the oxidation of a thioether precursor.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve methyl 4-amino-5-(ethylthio)-2-methoxybenzoate in a solvent such as isopropyl alcohol.

-

Catalyst Addition: Add a catalytic amount of sodium tungstate to the solution.

-

Oxidant Addition: Slowly add 30% hydrogen peroxide to the reaction mixture while maintaining the temperature between 40-45 °C.[3]

-

Reaction Monitoring: Stir the mixture for 3-4 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Quenching: Upon completion, cool the reaction mixture and quench the excess peroxide by adding a 5% sodium thiosulfate solution.[3]

-

Work-up and Isolation: The product, this compound, can be isolated from the reaction mixture. For the synthesis of the corresponding carboxylic acid, the in-situ product is often directly hydrolyzed.[3]

Causality Behind Experimental Choices:

-

Choice of Oxidant: Hydrogen peroxide is a clean and effective oxidizing agent, with water being its only byproduct.

-

Role of Catalyst: Sodium tungstate is a highly efficient catalyst for the oxidation of sulfides to sulfones with hydrogen peroxide, allowing the reaction to proceed under milder conditions.

-

Temperature Control: Maintaining the temperature in the specified range is crucial to ensure a controlled reaction rate and to prevent unwanted side reactions or decomposition of the peroxide.

-

Quenching Step: The use of sodium thiosulfate is a standard and effective method to neutralize any remaining hydrogen peroxide, ensuring the safety of the work-up procedure.

Route 2: Synthesis from 4-Amino-2-hydroxybenzoic Acid

This multi-step synthesis provides an alternative route starting from a more readily available precursor.

Reaction Scheme:

Multi-step synthesis from 4-Amino-2-hydroxybenzoic Acid.

Experimental Protocol Outline:

-

Methylation: The starting material, 4-amino-2-hydroxybenzoic acid, is first subjected to methylation using dimethyl sulfate to yield methyl 4-amino-2-methoxybenzoate.[1]

-

Thiocyanation: The resulting intermediate is then reacted with potassium thiocyanate and bromine to introduce the thiocyanate group at the 5-position.[1]

-

Ethylation: The thiocyanate intermediate is subsequently ethylated using bromoethane in the presence of a base like potassium hydroxide to form methyl 4-amino-5-(ethylthio)-2-methoxybenzoate.[1]

-

Oxidation: Finally, the thioether is oxidized to the corresponding sulfone using hydrogen peroxide to yield the final product (in its carboxylic acid form in this cited example).[1]

Causality Behind Experimental Choices:

-

Protecting Group Strategy: The initial methylation serves to protect the hydroxyl group and form the methyl ester in one step, preparing the molecule for subsequent functionalization.

-

Regioselective Thiocyanation: The reaction conditions for thiocyanation are chosen to favor substitution at the electron-rich position 5 of the benzene ring.

-

Nucleophilic Substitution: The ethylation step is a classic nucleophilic substitution where the sulfur atom of the thiolate (formed in situ) attacks the electrophilic carbon of bromoethane.

Route 3: Halogenation and Condensation

A patented method describes a route involving the halogenation of an N-acetylated precursor followed by condensation with sodium ethanesulfinate.

Reaction Scheme:

Synthesis via halogenation and condensation.

Experimental Protocol Outline:

-

Halogenation: 2-Methoxy-4-acetylamine methyl benzoate is halogenated (chlorinated, brominated, or iodinated) to introduce a halogen atom at the 5-position.[4]

-

Condensation: The halogenated intermediate is then condensed with sodium ethanesulfinate to form the ethylsulfonyl group.[4]

-

Deacetylation: The final step involves the removal of the acetyl protecting group from the amino functionality to yield the target product.[4]

Causality Behind Experimental Choices:

-

N-Acetylation: The amino group is protected as an acetamide to prevent it from interfering with the subsequent halogenation and condensation reactions.

-

Halogen as a Leaving Group: The introduced halogen serves as a good leaving group for the subsequent nucleophilic aromatic substitution by the sulfinate salt.

-

Deprotection: The final deacetylation step unmasks the free amino group, which is a key feature of the target molecule.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Two singlets are expected in the aromatic region, corresponding to the protons at positions 3 and 6 of the benzene ring.

-

Ethyl Group: A triplet and a quartet corresponding to the methyl and methylene protons of the ethylsulfonyl group, respectively.

-

Methoxy Group: A singlet for the methoxy protons.

-

Amino Group: A broad singlet for the two protons of the amino group.

-

Methyl Ester Group: A singlet for the protons of the methyl ester.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Distinct signals are expected for each of the 11 carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, the carbons of the ethyl group, and the methyl ester carbon.

IR (Infrared) Spectroscopy:

-

N-H Stretching: Characteristic peaks for the amino group.

-

C=O Stretching: A strong absorption band for the carbonyl group of the ester.

-

S=O Stretching: Strong absorption bands characteristic of the sulfonyl group.

-

C-O and C-N Stretching: Peaks corresponding to the ether and amine functionalities.

-

Aromatic C-H and C=C Stretching: Bands typical for a substituted benzene ring.

MS (Mass Spectrometry):

-

The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of the compound (273.31 g/mol ). Fragmentation patterns would be consistent with the loss of functional groups such as the methoxy, ethyl, and methyl ester moieties.

Conclusion

This compound stands as a testament to the critical role of chemical intermediates in the pharmaceutical industry. Its history is a direct reflection of the development of amisulpride, a significant therapeutic agent for schizophrenia. The synthetic routes to this intermediate showcase a range of classical and modern organic chemistry principles, from oxidation and methylation to halogenation and condensation. A thorough understanding of its synthesis, physicochemical properties, and spectroscopic characterization is indispensable for any scientist or researcher involved in the synthesis of amisulpride or related benzamide derivatives. As the demand for effective and accessible pharmaceuticals continues to grow, the importance of robust and efficient synthetic pathways for key intermediates like this compound will only increase.

References

- 1. Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid | Semantic Scholar [semanticscholar.org]

- 2. Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Safety Data Sheet [chemicalbook.com]

- 3. 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents [patents.google.com]

Methodological & Application

Synthesis of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate: A Detailed Protocol for Pharmaceutical Intermediate Production

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate, a crucial intermediate in the manufacturing of the antipsychotic drug Amisulpride.[1][2] The described methodology is optimized for high yield and purity, addressing common challenges encountered in previous synthetic routes.[3] This guide is intended for researchers, chemists, and professionals in the field of drug development and pharmaceutical manufacturing. The protocol emphasizes safety, efficiency, and mechanistic understanding to ensure reliable and scalable production.

Introduction: Significance and Synthetic Strategy

This compound is a key building block in the synthesis of Amisulpride.[1] The purity and yield of this intermediate directly impact the quality and cost-effectiveness of the final Active Pharmaceutical Ingredient (API).[1] Historically, various synthetic pathways have been explored, some of which suffer from low yields, harsh reaction conditions, and the formation of difficult-to-remove impurities.[3]

This protocol details a robust and efficient three-step synthesis commencing from the readily available starting material, methyl 2-methoxy-4-acetamidobenzoate. The strategic choice of an acetamido protecting group for the amine allows for selective functionalization of the aromatic ring prior to its removal in the final step. The core synthetic strategy involves:

-

Electrophilic Halogenation: Introduction of a halogen atom at the 5-position of the benzene ring, activated by the electron-donating methoxy and acetamido groups.

-

Nucleophilic Aromatic Substitution: Displacement of the halide with an ethylsulfonyl group via a copper-catalyzed reaction with sodium ethyl sulfinate.

-

Deprotection: Removal of the acetyl group to yield the final primary amine product.

This approach has been shown to produce the target compound with a total yield of up to 80% and a purity exceeding 99.5%.[3]

Overall Synthetic Workflow

The synthesis is a multi-step process that requires careful control of reaction conditions at each stage. The following diagram illustrates the overall workflow from the starting material to the final product.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents

The following table summarizes the key materials and reagents required for the synthesis. All reagents should be of analytical grade or higher to ensure optimal results.

| Reagent | CAS Number | Molar Mass ( g/mol ) | Notes |

| Methyl 2-methoxy-4-acetamidobenzoate | 4093-31-6 | 223.23 | Starting material |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent for halogenation |

| Chlorine (Cl₂) | 7782-50-5 | 70.90 | Halogenating agent (gas) |

| Bromine (Br₂) | 7726-95-6 | 159.81 | Halogenating agent (liquid) |

| Iodine (I₂) | 7553-56-2 | 253.81 | Halogenating agent (solid) |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Solvent for sulfonylation |

| Sodium ethyl sulfinate | 20333-43-1 | 116.11 | Ethylsulfonyl group source |

| Cuprous Oxide (Cu₂O) | 1317-39-1 | 143.09 | Catalyst for sulfonylation |

| Cuprous Chloride (CuCl) | 7758-89-6 | 99.00 | Alternative catalyst |

| Methanol (MeOH) | 67-56-1 | 32.04 | Solvent for deacetylation |

| Concentrated Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | Catalyst for deacetylation |

Step-by-Step Synthesis Protocol

Step 1: Halogenation of Methyl 2-methoxy-4-acetamidobenzoate

-

Rationale: This step introduces a halogen at the C5 position, which is ortho to the activating acetamido group and para to the methoxy group. This position is highly activated towards electrophilic aromatic substitution. Dichloromethane is chosen as the solvent due to its inertness under the reaction conditions. The reaction is performed at a low temperature to control the reactivity of the halogen and minimize side reactions.

-

Procedure (using Chlorination as an example):

-

In a reaction flask equipped with a stirrer and a gas absorption device for hydrogen chloride, add methyl 2-methoxy-4-acetamidobenzoate (1.0 eq) and dichloromethane.

-

Cool the mixture to below 10°C using an ice bath.

-

Slowly bubble chlorine gas (1.1 eq) into the stirred solution while maintaining the temperature between 10-15°C.

-

After the addition of chlorine is complete, continue to stir the reaction mixture for 1 hour at the same temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, concentrate the reaction solution under reduced pressure to obtain the crude solid methyl 4-acetamido-5-chloro-2-methoxybenzoate. This intermediate is typically used in the next step without further purification.

-

Step 2: Copper-Catalyzed Sulfonylation

-

Rationale: This step involves a nucleophilic aromatic substitution where the halogen is displaced by the ethyl sulfinate anion. A copper(I) catalyst is essential for this transformation, which likely proceeds via an oxidative addition/reductive elimination cycle. DMF is used as a polar aprotic solvent, which is well-suited for this type of reaction. The elevated temperature is required to overcome the activation energy of the reaction.

-

Procedure:

-

To the reaction flask containing the crude methyl 4-acetamido-5-chloro-2-methoxybenzoate from the previous step, add DMF, sodium ethyl sulfinate (1.5 eq), and a catalytic amount of cuprous oxide (e.g., 0.045 eq).

-

Slowly heat the reaction mixture to 65-70°C and maintain this temperature for approximately 8 hours with continuous stirring.

-

Monitor the reaction by TLC until the starting halide is consumed.

-

After completion, cool the reaction mixture to below 10°C.

-

The product, methyl 4-acetamido-5-(ethylsulfonyl)-2-methoxybenzoate, will precipitate. Collect the solid by filtration.

-

Step 3: Deacetylation to Yield the Final Product

-

Rationale: The final step is the hydrolysis of the acetamido group to reveal the free amine. This is achieved through acid-catalyzed hydrolysis in methanol. The use of concentrated sulfuric acid as a catalyst and methanol as a solvent under reflux conditions ensures efficient removal of the acetyl protecting group.

-

Procedure:

-

Place the filtered methyl 4-acetamido-5-(ethylsulfonyl)-2-methoxybenzoate into a reaction flask equipped with a reflux condenser.

-

Add methanol and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for 5-10 hours.[3]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to allow the final product, this compound, to crystallize.

-

Collect the white solid product by filtration, wash with cold methanol, and dry under vacuum.

-

Results and Quality Control

The final product should be a white crystalline solid. The quality of the synthesized this compound should be assessed using standard analytical techniques.

| Parameter | Specification | Method |

| Appearance | White solid | Visual |

| Purity (HPLC) | ≥ 99.5% | HPLC |

| Yield | Up to 80% (overall) | Gravimetric |

High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the purity of the final product.[3] The structure can be further confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling Precautions

-

Halogens (Chlorine, Bromine): These are toxic and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Dichloromethane and DMF: These are volatile and potentially harmful solvents. Avoid inhalation and skin contact.

-

Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care and add it slowly to other solutions to avoid splashing.

-

General Precautions: Always conduct reactions in a fume hood. Be aware of the potential for exothermic reactions, especially during the halogenation step.

Conclusion

The protocol outlined in this application note presents a reliable and high-yielding synthesis of this compound. By following the detailed steps and understanding the rationale behind each experimental choice, researchers and drug development professionals can consistently produce this vital pharmaceutical intermediate with high purity. This method offers significant advantages over older routes in terms of yield, product quality, and process simplicity.[3]

References

"Use of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate in Amisulpride synthesis"

Application Note & Protocol

Topic: Strategic Synthesis of Amisulpride via Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate: A Detailed Methodological Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Amisulpride, a substituted benzamide, is a second-generation atypical antipsychotic agent renowned for its high selectivity as a dopamine D₂/D₃ receptor antagonist.[1] It is clinically employed in the management of schizophrenia and, at lower doses, for preventing postoperative nausea and vomiting.[1] The efficacy and safety of a pharmaceutical agent are intrinsically linked to its purity, which begins with a well-controlled and optimized synthesis process. This document provides a detailed application protocol for the synthesis of Amisulpride, focusing on a key synthetic route that utilizes this compound (CAS: 80036-89-1) as the pivotal intermediate. We will explore the chemical rationale behind the procedural steps, present a comprehensive, step-by-step protocol from reaction to purification, and discuss the analytical methods for quality control of the final active pharmaceutical ingredient (API).

Introduction: The Strategic Role of the Key Intermediate

The industrial synthesis of Amisulpride involves several potential pathways, but many converge on the formation of the core benzamide structure.[2] this compound serves as a highly strategic precursor in this process.[3][4] Its structure contains the essential substituted benzene ring—the 4-amino, 5-ethylsulfonyl, and 2-methoxy groups—required for the pharmacological activity of Amisulpride. The methyl ester functionality provides a stable, yet reactive site for the final condensation step.[3]

This application note details the direct amidation of this compound with 2-(Aminomethyl)-1-ethylpyrrolidine. This reaction forms the crucial amide bond, completing the synthesis of the Amisulpride molecule. The protocol is designed to be robust, scalable, and yield a high-purity product suitable for pharmaceutical development.

Reaction Pathway: Amide Bond Formation

The core of this synthesis is a nucleophilic acyl substitution reaction. The primary amine of 2-(Aminomethyl)-1-ethylpyrrolidine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester in this compound. This process, typically conducted at elevated temperatures, results in the displacement of the methoxy group (as methanol) and the formation of the stable amide linkage, yielding Amisulpride.

Caption: Synthesis of Amisulpride via direct amidation.

Experimental Protocol

This protocol outlines the synthesis, isolation, and purification of Amisulpride from its key ester intermediate.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| This compound | 80036-89-1 | C₁₀H₁₃NO₅S | 275.28 | Key Intermediate |

| 2-(Aminomethyl)-1-ethylpyrrolidine | 26116-12-1 | C₇H₁₆N₂ | 128.22 | Amine Source |

| Isopropanol (IPA) | 67-63-0 | C₃H₈O | 60.10 | Reaction Solvent |

| Acetonitrile | 75-05-8 | C₂H₃N | 41.05 | Recrystallization Solvent |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | Used for precipitation and washing. |

Equipment

-

Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and temperature probe.

-

Heating mantle.

-

Buchner funnel and vacuum flask.

-

Standard laboratory glassware.

-

Analytical balance.

-

Melting point apparatus.

-

HPLC system.

Synthesis Workflow

Caption: Step-by-step workflow for Amisulpride synthesis.

Step-by-Step Methodology

1. Reaction Setup: a. To a three-neck flask equipped with a mechanical stirrer and condenser, add this compound (e.g., 1.0 eq). b. Add 2-(Aminomethyl)-1-ethylpyrrolidine (e.g., 1.2 eq) followed by isopropanol as the solvent.

2. Amidation Reaction: a. Begin mechanical stirring to ensure the mixture is homogenous. b. Heat the reaction mixture to an internal temperature of 80-85°C. c. Maintain this temperature and continue stirring for approximately 28 hours. The reaction progress can be monitored by a suitable chromatographic technique (e.g., TLC or HPLC) to check for the consumption of the starting ester.

3. Product Isolation (Work-up): a. Once the reaction is deemed complete, cool the mixture to a temperature between 40-50°C. b. Slowly add deionized water to the flask. This will cause the crude Amisulpride, which is poorly soluble in the isopropanol/water mixture, to precipitate out as a white solid.[5] c. Allow the mixture to cool to room temperature and continue stirring for an additional 10 hours to ensure complete precipitation. d. Further cool the slurry to 0-5°C and stir for 3 hours. e. Collect the precipitated solid by vacuum filtration using a Buchner funnel. f. Wash the filter cake thoroughly with deionized water multiple times to remove any remaining isopropanol and unreacted amine.

4. Purification: a. Transfer the crude solid to a clean flask. b. Add acetonitrile and heat the mixture to dissolve the solid. c. Allow the solution to cool slowly to room temperature, then to 0-5°C, to induce recrystallization. d. Filter the purified white crystals and wash with a small amount of cold acetonitrile. e. Dry the final product in a vacuum oven at 50-60°C until a constant weight is achieved. A typical yield for this process is around 92%.

Analytical Characterization

To ensure the synthesized product meets pharmaceutical standards, rigorous quality control is essential.

| Parameter | Specification | Method | Rationale |

| Appearance | White to off-white crystalline solid | Visual Inspection | A basic check for product consistency and absence of colored impurities. |

| Melting Point | 126-127°C[6] | Capillary Melting Point Apparatus | A sharp melting range close to the literature value is a strong indicator of purity. |

| Identity | The spectrum should conform to the structure of Amisulpride. | IR, ¹H-NMR, Mass Spectrometry | Confirms the chemical structure and identity of the synthesized compound.[7] |

| Purity (HPLC) | ≥99.5%[7] | Reverse-Phase HPLC[8][9] | Quantifies the purity of the API and detects the presence of any process-related impurities or degradants.[2] |

Causality in Experimental Choices

-

Choice of Solvent (Isopropanol): Isopropanol is selected for its ability to dissolve the reactants at elevated temperatures, facilitating a homogenous reaction environment. Its boiling point (82.6°C) is ideal for the target reaction temperature of 80-85°C.

-

Temperature Control (80-85°C): This temperature provides sufficient thermal energy to overcome the activation energy of the amidation reaction without causing significant degradation of the reactants or product.

-

Precipitation with Water: Amisulpride is poorly soluble in water.[5] Adding water to the isopropanol reaction mixture dramatically decreases the solubility of the product, causing it to precipitate efficiently, which is a simple and effective method for initial isolation.

-